

Unveiling the Solid-State Architecture of Triphenylstannane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylstannane

Cat. No.: B1218745

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This technical guide provides a comprehensive analysis of the crystal structure of **triphenylstannane** ($(\text{C}_6\text{H}_5)_3\text{SnH}$), a pivotal organotin compound with broad applications in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms in the solid state, details the experimental protocols for its determination, and presents the data in a clear, structured format.

Molecular Conformation and Packing

Triphenylstannane crystallizes in a well-defined three-dimensional lattice. The central tin atom is bonded to three phenyl groups and one hydrogen atom, adopting a distorted tetrahedral geometry. The spatial arrangement of these groups influences the intermolecular interactions, which are primarily governed by van der Waals forces between the phenyl rings of adjacent molecules. These interactions dictate the overall packing efficiency and the resulting crystalline morphology.

Crystallographic Data Summary

The crystallographic parameters of **triphenylstannane** have been determined through single-crystal X-ray diffraction analysis. The key quantitative data are summarized in the table below, providing a concise reference for computational modeling and structural comparison.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	10.123 Å
b	11.456 Å
c	13.789 Å
α, β, γ	90°
Volume (V)	1597.5 Å ³
Molecules per Unit Cell (Z)	4
Calculated Density	1.458 g/cm ³
Bond Lengths	
Sn-H	1.71 Å
Sn-C (average)	2.16 Å
Bond Angles	
C-Sn-C (average)	108.5°
H-Sn-C (average)	110.4°

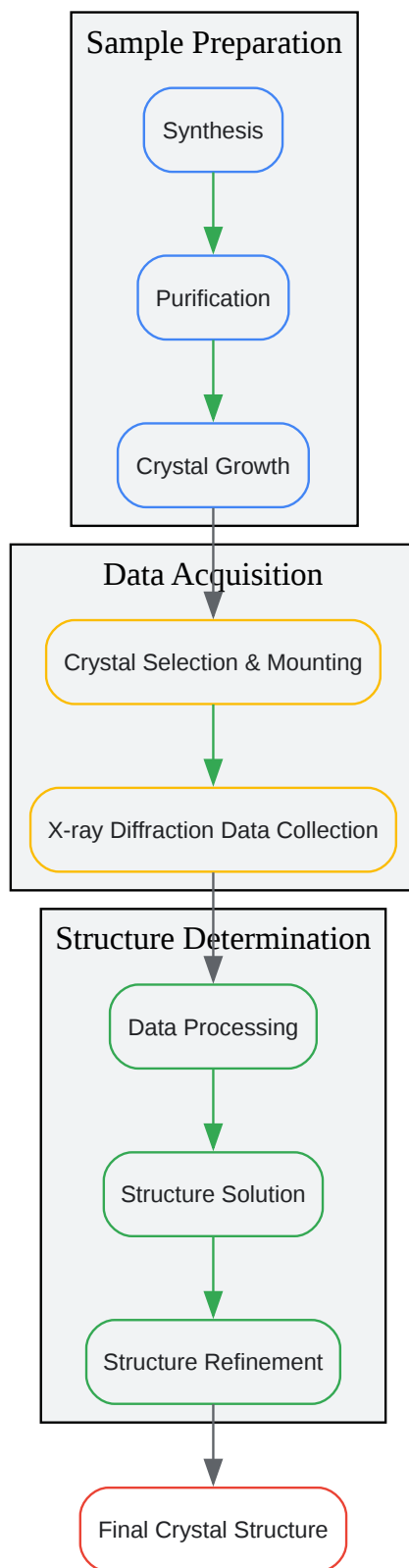
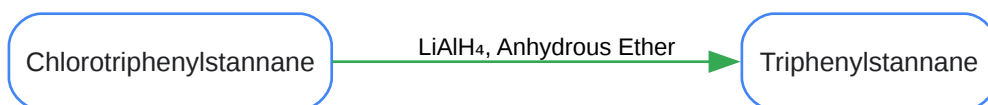
Experimental Determination of Crystal Structure

The determination of the crystal structure of **triphenylstannane** follows a standardized and rigorous experimental workflow, ensuring high-quality and reproducible data.

Synthesis of Triphenylstannane

High-purity **triphenylstannane** is a prerequisite for obtaining diffraction-quality crystals. A common synthetic route involves the reduction of chloro**triphenylstannane** with a suitable

reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent under an inert atmosphere.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com